5-(4-T-Butylsulfamoylphenyl)-2-hydroxypyrimidine
Description
5-(4-T-Butylsulfamoylphenyl)-2-hydroxypyrimidine is a pyrimidine derivative featuring a hydroxypyrimidine core substituted at the 5-position with a 4-t-butylsulfamoylphenyl group. Its molecular formula is C₁₄H₁₇N₃O₃S (molecular weight: ~311.37 g/mol). This compound is of interest in medicinal chemistry due to sulfonamide-based pharmacophores often targeting enzymes like carbonic anhydrases or kinases .
Properties
IUPAC Name |
N-tert-butyl-4-(2-oxo-1H-pyrimidin-5-yl)benzenesulfonamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H17N3O3S/c1-14(2,3)17-21(19,20)12-6-4-10(5-7-12)11-8-15-13(18)16-9-11/h4-9,17H,1-3H3,(H,15,16,18) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YKOWJRRRFGCHQJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)NS(=O)(=O)C1=CC=C(C=C1)C2=CNC(=O)N=C2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H17N3O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
307.37 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-(4-T-Butylsulfamoylphenyl)-2-hydroxypyrimidine typically involves the following steps:
Formation of the Pyrimidine Ring: The pyrimidine ring can be synthesized through a condensation reaction between a β-dicarbonyl compound and a guanidine derivative under basic conditions.
Introduction of the Hydroxyl Group: The hydroxyl group can be introduced via a hydroxylation reaction, often using reagents such as hydrogen peroxide or osmium tetroxide.
Attachment of the Phenyl Ring: The phenyl ring with the tert-butylsulfamoyl group can be attached through a nucleophilic aromatic substitution reaction, where the pyrimidine ring acts as the nucleophile.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the use of catalysts to increase yield and reduce reaction times.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The hydroxyl group in the compound can undergo oxidation to form a ketone or aldehyde.
Reduction: The compound can be reduced to remove the hydroxyl group or to reduce the sulfonamide group to an amine.
Substitution: The phenyl ring can undergo electrophilic aromatic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide.
Reduction: Reagents such as lithium aluminum hydride or sodium borohydride.
Substitution: Conditions typically involve the use of strong acids or bases, depending on the specific substitution reaction.
Major Products
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of amines or deoxygenated compounds.
Substitution: Formation of nitro, halogenated, or other substituted aromatic compounds.
Scientific Research Applications
Cancer Treatment
One of the primary applications of 5-(4-T-Butylsulfamoylphenyl)-2-hydroxypyrimidine is as a RAD51 inhibitor. RAD51 plays a crucial role in homologous recombination, a key process in DNA repair. Inhibition of RAD51 has been shown to sensitize cancer cells to DNA-damaging agents, making this compound a potential candidate for enhancing the efficacy of chemotherapy.
- Mechanism of Action : The compound disrupts the formation of RAD51 complexes, thereby impairing the homologous recombination repair pathway. This leads to increased cytotoxicity in cancer cells, particularly those expressing activation-induced cytidine deaminase (AID), which is linked to genomic instability in various cancers including pancreatic cancer .
- Case Studies : Research indicates that treatment with RAD51 inhibitors like this compound can significantly enhance the sensitivity of pancreatic cancer cells to cisplatin and other chemotherapeutic agents . In vitro studies have demonstrated that cells treated with this compound exhibit reduced DNA repair capabilities, resulting in increased apoptosis when exposed to DNA-damaging therapies .
| Study | Cancer Type | Treatment | Outcome |
|---|---|---|---|
| Connell et al. (2004) | Pancreatic Cancer | RAD51 Inhibitor + Cisplatin | Increased sensitivity and apoptosis |
| Hansen et al. (2003) | Various Cancers | RAD51 Inhibitor + Ionizing Radiation | Enhanced cell death and reduced repair efficiency |
Autoimmune Diseases
Beyond oncology, there is emerging evidence suggesting that RAD51 inhibitors may have therapeutic potential in autoimmune diseases where aberrant DNA repair mechanisms contribute to disease pathology. The inhibition of RAD51 may help modulate immune responses by altering the survival and proliferation of immune cells that rely on homologous recombination for genomic stability .
Mechanism of Action
The mechanism of action of 5-(4-T-Butylsulfamoylphenyl)-2-hydroxypyrimidine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit enzyme activity by binding to the active site or allosteric sites, thereby preventing substrate binding or altering enzyme conformation. In receptor studies, it can act as an agonist or antagonist, modulating receptor activity and downstream signaling pathways.
Comparison with Similar Compounds
Positional Isomer: 5-(3-T-Butylsulfamoylphenyl)-2-hydroxypyrimidine
- Structural Difference : The sulfamoyl group is attached at the 3-position of the phenyl ring instead of the 4-position.
- InChIKey: IUSNSYXIBAKOID-UHFFFAOYSA-N (distinct from the 4-isomer, suggesting unique physicochemical profiles) .
- Synthetic Relevance : Para-substituted analogs often exhibit higher symmetry, which may simplify crystallization and purification.
Fluorinated Analog: 5-(4-Fluoro-3-trifluoromethylphenyl)-2-hydroxypyrimidine
- Structural Features: Formula: C₁₁H₆F₄N₂O (molecular weight: 258.17 g/mol). Contains electron-withdrawing fluoro and trifluoromethyl groups, increasing acidity of the hydroxyl group (pKa ~6–7 vs. ~8 for non-fluorinated analogs).
- Functional Impact :
Simpler Pyrimidine Derivatives
- 5-Bromo-2-hydroxypyrimidine (C₄H₃BrN₂O, 174.98 g/mol):
- 2-Hydroxypyrimidine Hydrochloride (C₄H₄N₂O·HCl, 132.55 g/mol):
Comparative Data Table
| Compound Name | Molecular Formula | Molecular Weight (g/mol) | Key Substituents | Notable Properties |
|---|---|---|---|---|
| 5-(4-T-Butylsulfamoylphenyl)-2-hydroxypyrimidine | C₁₄H₁₇N₃O₃S | 311.37 | 4-t-Butylsulfamoylphenyl | High lipophilicity, enzyme inhibition potential |
| 5-(3-T-Butylsulfamoylphenyl)-2-hydroxypyrimidine | C₁₄H₁₇N₃O₃S | 311.37 | 3-t-Butylsulfamoylphenyl | Altered electronic distribution, meta-substitution |
| 5-(4-Fluoro-3-trifluoromethylphenyl)-2-hydroxypyrimidine | C₁₁H₆F₄N₂O | 258.17 | 4-Fluoro-3-trifluoromethylphenyl | Enhanced metabolic stability, lower logP |
| 5-Bromo-2-hydroxypyrimidine | C₄H₃BrN₂O | 174.98 | Bromine at position 5 | High reactivity in cross-coupling reactions |
Research Findings and Implications
- Synthetic Accessibility: The t-butylsulfamoyl group in the target compound requires multi-step synthesis (e.g., sulfonylation of aminophenyl precursors), as seen in analogous protocols using THF and LiHMDS . Fluorinated analogs, however, leverage halogen-exchange reactions for efficiency .
- Biological Relevance : The para-substituted t-butylsulfamoyl group may enhance target binding via hydrophobic interactions, whereas fluorinated derivatives prioritize metabolic resistance .
- Thermodynamic Stability : The bulky t-butyl group in the target compound likely improves thermal stability compared to smaller substituents (e.g., bromine or hydroxyl derivatives) .
Biological Activity
5-(4-T-Butylsulfamoylphenyl)-2-hydroxypyrimidine is a compound of significant interest in medicinal chemistry due to its potential therapeutic applications. This article provides a comprehensive overview of its biological activity, including mechanisms of action, chemical properties, and relevant research findings.
- IUPAC Name : 5-(4-Tert-butylsulfamoylphenyl)-2-hydroxypyrimidine
- CAS Number : 1261996-70-6
- Molecular Formula : C13H16N2O3S
The compound features a pyrimidine core substituted with a t-butylsulfamoyl group, which enhances its solubility and biological activity. Its unique structure allows for diverse chemical reactivity and potential interactions with biological targets.
The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets such as enzymes and receptors. The proposed mechanisms include:
- Enzyme Inhibition : The compound may inhibit key enzymes involved in metabolic pathways, thus influencing various biological processes.
- Receptor Modulation : It can bind to cellular receptors, affecting signal transduction pathways critical for cellular function.
- Gene Expression Modulation : The compound may influence the expression of genes associated with disease states, potentially offering therapeutic benefits.
Biological Activity Overview
The following table summarizes the biological activities associated with this compound based on recent studies:
Case Studies and Research Findings
- Anticancer Studies :
-
Antimicrobial Activity :
- Laboratory studies indicate that this compound exhibits significant antimicrobial properties against various bacterial strains by disrupting their cell wall synthesis mechanisms, which could lead to new antibiotic developments .
- Anti-inflammatory Mechanisms :
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
